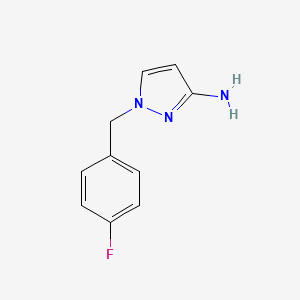

1-(4-Fluorobenzyl)-1H-pyrazol-3-amine

Vue d'ensemble

Description

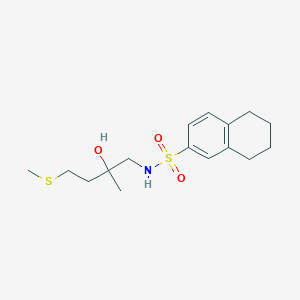

“1-(4-Fluorobenzyl)-1H-pyrazol-3-amine” is a chemical compound. Its empirical formula is C10H9FN2 and its molecular weight is 176.19 . It is a precursor involved in the synthesis of a variety of biologically active molecules .

Synthesis Analysis

The synthesis of “1-(4-Fluorobenzyl)-1H-pyrazol-3-amine” involves several steps. It is a precursor involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .Molecular Structure Analysis

The molecular structure of “1-(4-Fluorobenzyl)-1H-pyrazol-3-amine” can be analyzed using Fluorine-19 NMR. The broader chemical shift range in 19F NMR helps resolve individual fluorine containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Fluorobenzyl)-1H-pyrazol-3-amine” include a melting point of 64 °C, a boiling point of 112-114°C at 2mm, a density of 1.103, a refractive index of 1.5255-1.5275, and a flash point of 122℃ .Applications De Recherche Scientifique

Exploratory Process Development

The compound has been utilized in the development of novel oxazolidinone antibacterial candidates. A cost-effective and environmentally benign route was established for large-scale preparation, highlighting its significance in medicinal chemistry (Yang et al., 2014).

Structural and Molecular Studies

1-(4-Fluorobenzyl)-1H-pyrazol-3-amine derivatives exhibit interesting structural properties. Studies have explored their conformations and intermolecular interactions, which are crucial for understanding their biological activities and potential applications in drug design (Abdel-Wahab et al., 2013).

Novel GPR39 Agonists

Research has identified certain kinase inhibitors related to 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine as novel GPR39 agonists. This discovery expands the potential of the compound in pharmacology, especially in relation to G protein–coupled receptors (Sato et al., 2016).

Fluorine-Containing Heterocycles Synthesis

The compound plays a role in synthesizing fluorine-containing heterocycles, which are significant in the development of organic light-emitting diodes (OLEDs). This application demonstrates its importance in materials science (Szlachcic et al., 2017).

Antimicrobial Agent Synthesis

Derivatives of 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine have been synthesized and evaluated for their antimicrobial activities, indicating its potential use in developing new antibacterial and antifungal agents (Raju et al., 2010).

Supramolecular Chemistry

The compound and its derivatives have been studied for their ability to form supramolecular structures, which is essential for developing new materials and understanding biological processes (Feng et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s worth noting that the compound contains a benzene ring, which can undergo electrophilic aromatic substitution . This reaction involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s fluorobenzyl group might influence various biochemical reactions, given the unique attributes of fluorine nuclei .

Pharmacokinetics

Similar compounds have been known to be rapidly and extensively metabolized .

Action Environment

The action, efficacy, and stability of 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine can be influenced by various environmental factors. For instance, the compound’s fluorine atoms could affect its reactivity and stability .

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLBWYABRIQTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401327128 | |

| Record name | 1-[(4-fluorophenyl)methyl]pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807441 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Fluorobenzyl)-1H-pyrazol-3-amine | |

CAS RN |

492426-35-4 | |

| Record name | 1-[(4-fluorophenyl)methyl]pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B3014901.png)

![[1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B3014907.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3014908.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3014912.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3014914.png)

![N,2-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B3014917.png)

![2-Chloro-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide](/img/structure/B3014922.png)